

# An In-depth Technical Guide to the Function of BUD13

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Note: Initial searches for the protein "**BY13**" did not yield specific results for a protein with this designation. Based on the similarity of the name, this guide focuses on the well-characterized protein BUD13 (BUD13 spliceosome associated protein), as it is highly probable that this was the intended subject.

# **Executive Summary**

BUD13, also known as fSAP71 and Cwc26, is a crucial component of the spliceosome, the cellular machinery responsible for editing messenger RNA (mRNA). As a core member of the Retention and Splicing (RES) complex, BUD13 plays a fundamental role in ensuring the fidelity of pre-mRNA splicing. Beyond this canonical function, emerging evidence has implicated BUD13 in a diverse array of cellular processes, including the regulation of immune responses, lipid metabolism, and the development of cancer. This guide provides a comprehensive overview of the current understanding of BUD13's function, its molecular interactions, and its involvement in human health and disease, presenting key data and experimental methodologies to support further research and therapeutic development.

### **Core Function in Pre-mRNA Splicing**

BUD13 is an integral part of the RES (REtention and Splicing) complex, a subcomplex of the spliceosome that is essential for the accurate removal of introns from pre-mRNA. The RES complex, which also includes the proteins Pml1p and Snu17p in yeast, contacts the intron



downstream of the branch-site, a critical region for spliceosome assembly and function[1][2]. BUD13's role within this complex is to ensure the proper recognition and processing of introns, thereby preventing errors in the final mRNA sequence.

A key function of BUD13 is to counteract intron retention, a form of alternative splicing where an intron is not removed from the final mRNA. This is particularly important for genes with short, GC-rich introns and poor splice donor sequences[3]. By promoting the efficient splicing of these challenging introns, BUD13 ensures the production of functional proteins.

### Regulation of the Type I Interferon Response

One of the most well-documented roles of BUD13 beyond general splicing is its regulation of the type I interferon (IFN) response, a critical arm of the innate immune system that combats viral infections. BUD13 achieves this by controlling the splicing of the Interferon Regulatory Factor 7 (IRF7) pre-mRNA[3][4].

Specifically, BUD13 prevents the retention of intron 4 in the Irf7 transcript. In the absence of functional BUD13, this intron is retained, leading to a non-functional IRF7 protein and a dampened type I IFN response. Consequently, cells deficient in BUD13 are more susceptible to viral infections[3][4]. This regulatory mechanism highlights BUD13 as a key player in the antiviral defense system.

# **Involvement in Metabolic Syndromes**

Genome-wide association studies (GWAS) have repeatedly linked single nucleotide polymorphisms (SNPs) in the genomic region containing the BUD13 gene to variations in serum lipid levels. Specifically, these genetic variants are associated with altered levels of triglycerides, and an increased risk of metabolic syndrome[5][6][7]. While the precise molecular mechanisms connecting BUD13 to lipid metabolism are still under investigation, these findings strongly suggest a role for BUD13 in metabolic regulation.

Table 1: Association of BUD13 Gene Polymorphisms with Serum Lipid Levels



SNP	Associated Phenotype	Population	Reference
rs10790162	Serum total cholesterol	Chinese Mulao	[7]
rs10790162	Serum triglyceride levels	Chinese Mulao & Han	[7]
rs964184	Serum triglyceride levels	Chinese Mulao	[7]

### **Role in Cancer**

Recent studies have begun to uncover the involvement of BUD13 in the development and progression of cancer. In glioblastoma, the most aggressive form of brain cancer, BUD13 has been shown to be upregulated. Its expression is linked to the process of vasculogenic mimicry, where tumor cells form vessel-like structures, contributing to tumor growth and metastasis[8].

Furthermore, in colorectal cancer, somatic gain-of-function mutations in BUD13 have been identified. These mutations enhance the oncogenic properties of BUD13 by disrupting the function of the Fbw7 tumor suppressor protein[9]. BUD13 acts as an endogenous inhibitor of the Fbw7 E3 ubiquitin ligase, thereby stabilizing its oncogenic substrates, such as c-Jun and c-Myc. The cancerous mutations in BUD13 enhance its binding to Fbw7, further promoting the stability of these oncoproteins and driving tumor growth[9].

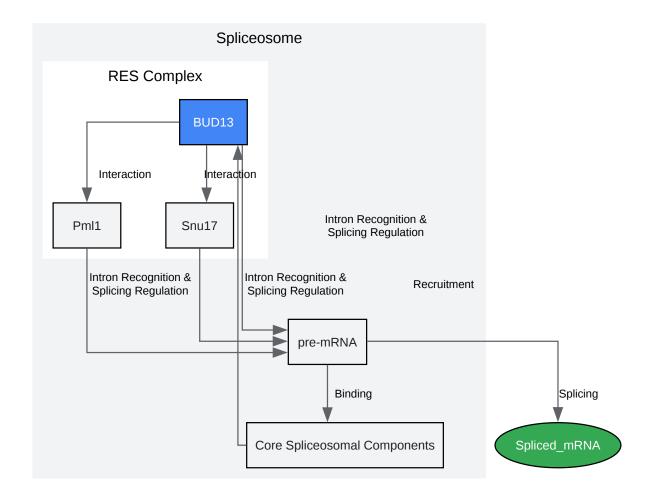
### **Signaling Pathways and Molecular Interactions**

BUD13 functions at the nexus of several critical cellular pathways, primarily through its role in the spliceosome and its interactions with other proteins.

### The Spliceosome and the RES Complex

The primary signaling context for BUD13 is within the spliceosome. As a core component of the RES complex, it is integral to the dynamic network of RNA-protein and protein-protein interactions that govern pre-mRNA splicing.





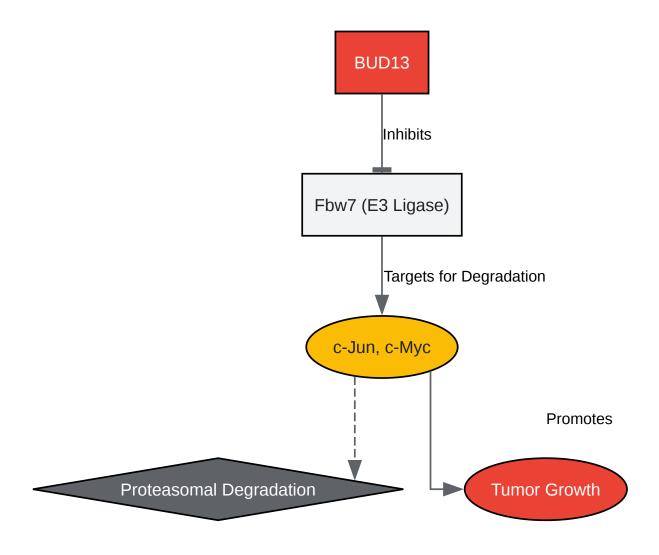
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BUD13's central role within the RES complex of the spliceosome.

### **Regulation of Fbw7 and Oncogenesis**

In the context of cancer, BUD13 interacts with the Fbw7 E3 ubiquitin ligase. This interaction inhibits the degradation of Fbw7's oncogenic substrates.





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BUD13's inhibitory effect on the Fbw7 tumor suppressor pathway.

# **Experimental Protocols**

Investigating the function of BUD13 requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

### Immunoprecipitation (IP) of BUD13

This protocol is designed to isolate BUD13 and its interacting partners from cell lysates.



#### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-BUD13 antibody
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

#### Procedure:

- Cell Lysis:
  - Culture cells to 80-90% confluency.
  - Wash cells with ice-cold PBS.
  - Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.
  - Scrape cells and transfer the lysate to a microcentrifuge tube.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (cell lysate) to a new tube.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
  - Centrifuge and transfer the pre-cleared lysate to a new tube.
  - Add the anti-BUD13 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
  - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.







#### · Washing:

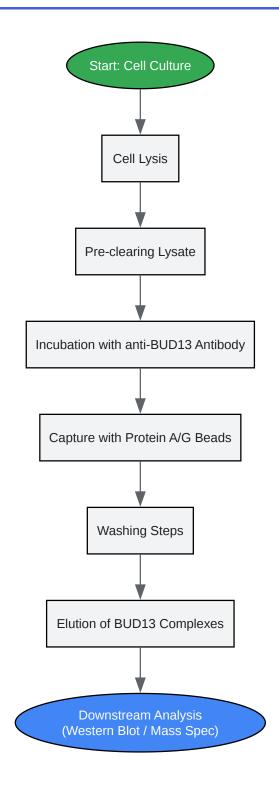
- Pellet the beads using a magnetic stand and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer.

#### • Elution:

- Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or 95°C, depending on the buffer.
- Collect the eluate for downstream analysis (e.g., Western blotting or mass spectrometry).

Experimental Workflow for BUD13 Immunoprecipitation





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A streamlined workflow for the immunoprecipitation of BUD13.

### RNA Immunoprecipitation (RIP) for BUD13 Targets

This protocol is used to identify the specific RNA molecules that bind to BUD13 in vivo.



#### Materials:

- Formaldehyde (for cross-linking)
- Glycine
- RIP wash buffer
- DNase I
- Proteinase K
- RNA purification kit

#### Procedure:

- · Cross-linking:
  - Treat cells with formaldehyde to cross-link proteins to RNA.
  - Quench the reaction with glycine.
- Cell Lysis and Sonication:
  - Lyse the cells and sonicate to shear the chromatin.
- Immunoprecipitation:
  - Perform immunoprecipitation as described in the IP protocol, using an anti-BUD13 antibody.
- Reverse Cross-linking and RNA Purification:
  - Treat the immunoprecipitated complexes with Proteinase K to digest the protein.
  - Reverse the cross-links by heating.
  - Purify the RNA using a standard RNA purification kit.



- Analysis:
  - Analyze the purified RNA by RT-qPCR to quantify specific target RNAs or by RNAsequencing for a global analysis of BUD13-bound transcripts.

### **Quantitative Data**

While detailed quantitative data for BUD13 is still emerging, the Human Protein Atlas provides valuable information on its expression across various tissues and in cancer.

Table 2: BUD13 Protein Expression in Human Tissues

Tissue	Staining Intensity	Location	Reference
Testis	High	Nuclear & Cytoplasmic	[10][11]
Lymph Node	Medium	Nuclear	[10][11]
Brain	Medium	Nuclear	[10][11]
Liver	Low	Nuclear	[10][11]
Kidney	Low	Nuclear	[10][11]

Data is a summary from The Human Protein Atlas and represents a qualitative assessment of immunohistochemistry staining.[10][11]

### **Future Directions**

The expanding roles of BUD13 in splicing, immunity, metabolism, and cancer highlight its potential as a therapeutic target. Future research should focus on:

- Elucidating the precise molecular mechanisms by which BUD13 influences lipid metabolism.
- Identifying the full spectrum of RNA targets regulated by BUD13 to understand its global impact on gene expression.



- Developing small molecule inhibitors or modulators of BUD13's interaction with key partners, such as Fbw7, for cancer therapy.
- Investigating the role of BUD13 in other inflammatory and metabolic diseases.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted functions of BUD13 and its potential for therapeutic intervention.

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